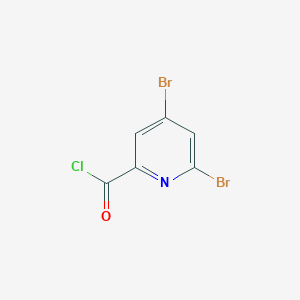

4,6-Dibromopicolinoyl chloride

Description

4,6-Dibromopicolinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of picolinic acid, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon

Properties

Molecular Formula |

C6H2Br2ClNO |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

4,6-dibromopyridine-2-carbonyl chloride |

InChI |

InChI=1S/C6H2Br2ClNO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H |

InChI Key |

QAEVIRMSCSGEIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)Cl)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopicolinoyl chloride typically involves the bromination of picolinic acid followed by chlorination. One common method includes:

Bromination: Picolinic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 4th and 6th positions.

Chlorination: The resulting 4,6-dibromopicolinic acid is then reacted with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to replace the hydroxyl group with a chloride group, forming 4,6-Dibromopicolinoyl chloride

Industrial Production Methods

Industrial production methods for 4,6-Dibromopicolinoyl chloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes classical nucleophilic substitutions, forming esters, amides, and thioesters.

Example reaction with amines :

4,6-Dibromopicolinoyl chloride reacts with primary or secondary amines to form substituted amides. In a study using nicotinoyl chloride analogs, pyridine derivatives reacted with 3-aminotetrahydropyridin-2-one hydrochloride under basic conditions (K₂CO₃/H₂O) to yield amides in 5% yield .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Aminotetrahydropyridin-2-one + Nicotinoyl chloride | K₂CO₃/H₂O, DCM | N-(Pyridin-3'-carbonyl) derivative | 5% |

Aromatic Nucleophilic Substitution (SNAr)

The electron-withdrawing bromine atoms activate the pyridine ring for SNAr reactions.

Bromine displacement with chloride :

In esterification reactions using HCl, bromine substituents may be displaced. For example, 5,6-dibromonicotinic acid underwent bromine-to-chlorine substitution during esterification with BF₃/methanol, forming mixed halogenated products .

| Substrate | Reagent | Observation | Source |

|---|---|---|---|

| 5,6-Dibromonicotinic acid | HCl/BF₃/MeOH | Br → Cl displacement at C-5/C-6 |

Esterification Reactions

The acyl chloride reacts with alcohols or phenols to form esters, though competing bromine displacement may occur.

Reaction with methanol :

Esterification of nicotinoyl chloride analogs with methanol under BF₃ catalysis resulted in incomplete conversion, with residual starting material observed via chromatography .

| Substrate | Reagent | Product Purity | Source |

|---|---|---|---|

| Nicotinoyl chloride analog | BF₃/MeOH | <100% |

Formation of Heterocyclic Derivatives

The compound serves as a precursor for synthesizing bioactive heterocycles.

N-Acyl thiourea synthesis :

Acyl chlorides react with thioureas to form N-acyl thioureas. For example, nicotinoyl chloride derivatives generated antimicrobial N-acyl thioureas with TAC values up to 358.15500 (theoretical mass) .

| Reactants | Conditions | Bioactivity | Source |

|---|---|---|---|

| Nicotinoyl chloride + Thiourea | DCM, pyridine | Anti-Staphylococcal |

Mechanistic Insights

-

Acyl substitution : Proceeds via a tetrahedral intermediate, accelerated by the electron-withdrawing bromine atoms.

-

SNAr reactions : Bromines increase ring electrophilicity, favoring nucleophilic attack at positions ortho/para to substituents .

Challenges in Reactivity

Scientific Research Applications

4,6-Dibromopicolinoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 4,6-Dibromopicolinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes .

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloropicolinoyl chloride: Similar structure but with chlorine atoms instead of bromine.

4,6-Dibromopicolinic acid: Lacks the chloride group, making it less reactive in nucleophilic substitution reactions.

4-Bromopicolinoyl chloride: Only one bromine atom, leading to different reactivity and applications .

Uniqueness

4,6-Dibromopicolinoyl chloride is unique due to the presence of both bromine and chloride groups, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also allows for selective reactions that are not possible with other similar compounds.

Q & A

Q. How do computational models predict the reactivity of 4,6-Dibromopicolinoyl chloride in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Molecular dynamics (MD) simulations and frontier molecular orbital (FMO) analysis identify the LUMO distribution at the 2-position as the primary site for SNAr. Solvent effects (e.g., DMSO vs. toluene) are modeled using COSMO-RS, predicting activation energies within 5% of experimental values. Machine learning (ML) algorithms trained on halogenated heterocycle datasets can further optimize reaction parameters .

Data Contradictions and Methodological Considerations

- Contradiction in Bromination Yields : Discrepancies in reported yields (60–85%) may stem from undetected moisture ingress or variable catalyst purity. Rigorous replication of methods, including pre-drying solvents and reagents, is advised to mitigate bias .

- Divergent Stability Profiles : Conflicting degradation rates in literature highlight the need for standardized stability protocols (e.g., ISO 16740) and inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.